molecular formula C2H7Cl3NO2Te B8180848 Ossirene

Ossirene

Cat. No.: B8180848
M. Wt: 311.0 g/mol
InChI Key: JKJLHRGACLEQMQ-UHFFFAOYSA-N
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Description

Ossirene, also known as AS101, is a synthetic tellurium compound with significant immunomodulatory properties. It is primarily recognized for its ability to inhibit interleukin-1 beta converting enzyme, making it a potent inhibitor of interleukin-1 beta.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ossirene is synthesized through a series of chemical reactions involving tellurium compounds. The precise synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the incorporation of tellurium into an organic framework, followed by purification steps to achieve high purity levels .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure consistency and purity. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Ossirene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of tellurium oxides, while reduction can yield tellurium-containing reduced species .

Scientific Research Applications

Ossirene has a wide range of scientific research applications, including:

Mechanism of Action

Ossirene exerts its effects primarily through the inhibition of interleukin-1 beta converting enzyme. This inhibition prevents the conversion of interleukin-1 beta to its active form, thereby reducing inflammation and modulating immune responses. Additionally, this compound inhibits the phosphorylation of signal transducer and activator of transcription 3 by inhibiting interleukin-10, further contributing to its immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ossirene

This compound is unique due to its specific inhibition of interleukin-1 beta converting enzyme and its potent immunomodulatory effects. Unlike other tellurium compounds, this compound has been extensively studied for its therapeutic potential in autoimmune diseases and cancer, making it a promising candidate for further research and development .

Properties

InChI

InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJLHRGACLEQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Te](O1)(Cl)(Cl)Cl.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Cl3NO2Te
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ossirene
Reactant of Route 2
Ossirene
Reactant of Route 3
Ossirene

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